molecular formula C11H17ClO B14379358 4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol CAS No. 90125-34-1

4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol

Cat. No.: B14379358
CAS No.: 90125-34-1
M. Wt: 200.70 g/mol
InChI Key: SMIWMGSGBMQHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol is an organic compound with a complex structure It features a cyclohexadiene ring substituted with chloromethyl, methyl, and isopropyl groups, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol typically involves multi-step organic reactions. One possible route could involve the chloromethylation of a precursor cyclohexadiene compound, followed by the introduction of the methyl and isopropyl groups through alkylation reactions. The final step would involve the hydroxylation of the cyclohexadiene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of catalysts to increase reaction efficiency and yield, as well as the implementation of continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the double bonds in the cyclohexadiene ring.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone, while substitution could introduce an azide or methoxy group.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation into its pharmacological properties and potential therapeutic uses.

    Industry: Use as a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexanol: Similar structure but lacks the chloromethyl and isopropyl groups.

    4-Chloromethylcyclohexanol: Similar structure but lacks the methyl and isopropyl groups.

    4-Isopropylcyclohexanol: Similar structure but lacks the chloromethyl and methyl groups.

Uniqueness

4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol is unique due to the combination of its substituents, which can impart distinct chemical and physical properties

Properties

CAS No.

90125-34-1

Molecular Formula

C11H17ClO

Molecular Weight

200.70 g/mol

IUPAC Name

4-(chloromethyl)-4-methyl-1-propan-2-ylcyclohexa-2,5-dien-1-ol

InChI

InChI=1S/C11H17ClO/c1-9(2)11(13)6-4-10(3,8-12)5-7-11/h4-7,9,13H,8H2,1-3H3

InChI Key

SMIWMGSGBMQHDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C=CC(C=C1)(C)CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.